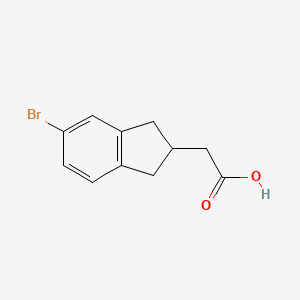

2-(5-bromo-2,3-dihydro-1H-inden-2-yl)acetic acid

Description

2-(5-bromo-2,3-dihydro-1H-inden-2-yl)acetic acid is an organic compound with the molecular formula C11H11BrO2. This compound features a bromine atom attached to an indene ring system, which is further connected to an acetic acid moiety. The presence of the bromine atom and the indene structure imparts unique chemical properties to this compound, making it of interest in various scientific research fields.

Properties

IUPAC Name |

2-(5-bromo-2,3-dihydro-1H-inden-2-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrO2/c12-10-2-1-8-3-7(5-11(13)14)4-9(8)6-10/h1-2,6-7H,3-5H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVOQIZBILOTSRG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C1C=CC(=C2)Br)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-bromo-2,3-dihydro-1H-inden-2-yl)acetic acid typically involves the bromination of an indene derivative followed by the introduction of the acetic acid group. One common method includes:

Bromination: The starting material, 2,3-dihydro-1H-indene, is brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3) to yield 5-bromo-2,3-dihydro-1H-indene.

Carboxylation: The brominated intermediate is then subjected to carboxylation using carbon dioxide (CO2) in the presence of a base like sodium hydroxide (NaOH) to introduce the acetic acid group, forming this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated bromination systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(5-bromo-2,3-dihydro-1H-inden-2-yl)acetic acid can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

Reduction Reactions: The compound can be reduced to remove the bromine atom or to alter the indene ring structure.

Common Reagents and Conditions

Substitution: Reagents such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for nucleophilic substitution.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.

Major Products

Substitution: Products include azido or cyano derivatives of the original compound.

Oxidation: Products may include carboxylic acids or ketones.

Reduction: Products include de-brominated or hydrogenated derivatives.

Scientific Research Applications

2-(5-bromo-2,3-dihydro-1H-inden-2-yl)acetic acid has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(5-bromo-2,3-dihydro-1H-inden-2-yl)acetic acid involves its interaction with specific molecular targets. The bromine atom and the indene ring structure allow the compound to bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

- 2-(5-bromo-1-oxo-2,3-dihydro-1H-inden-2-yl)acetic acid

- 2-(5-fluoro-2,3-dihydro-1H-inden-2-yl)acetic acid

- 2-(5-chloro-2,3-dihydro-1H-inden-2-yl)acetic acid

Uniqueness

2-(5-bromo-2,3-dihydro-1H-inden-2-yl)acetic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological activity compared to its fluoro and chloro analogs. The bromine atom’s size and electronegativity influence the compound’s chemical behavior and interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

2-(5-bromo-2,3-dihydro-1H-inden-2-yl)acetic acid is an organic compound with the molecular formula CHBrO. The compound features a bromine atom attached to a dihydroindene ring system, which is further connected to an acetic acid moiety. This unique structure imparts distinct chemical properties, making it a subject of interest in medicinal chemistry and organic synthesis. Research into its biological activity is ongoing, particularly regarding its potential anti-inflammatory and antimicrobial properties.

The compound's structure can be summarized as follows:

- Molecular Formula : CHBrO

- SMILES Notation : C1CC2=C(C1CC(=O)O)C=CC(=C2)Br

- InChIKey : XDQCSIOWFPCZRJ-UHFFFAOYSA-N

Structural Characteristics

The presence of the bromine atom and the indene structure contribute to the compound's unique reactivity and potential biological interactions. Bromine's larger size and higher electronegativity compared to other halogens like fluorine and chlorine may enhance its biological activity by influencing how it interacts with various biological targets.

Antimicrobial Properties

Research indicates that halogenated compounds often exhibit significant antimicrobial activity due to their ability to disrupt microbial cell membranes or interfere with metabolic processes. Studies on structurally similar compounds suggest that this compound may also possess such properties:

| Compound | Activity | MIC (mg/mL) |

|---|---|---|

| 2-(5-bromo-1-oxo-2,3-dihydro-1H-indene-2-yl)acetic acid | Antibacterial | 0.0039 - 0.025 |

| 6-Amino-5-bromo-2,3-dihydro-1H-indene | Antifungal | 0.0048 - 0.039 |

These findings suggest that the bromine substitution could enhance the compound's effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Potential

The compound is also being investigated for its anti-inflammatory properties. In vitro studies have shown that related compounds with similar structures can inhibit pro-inflammatory cytokines and reduce inflammation markers in cell cultures. This suggests a promising avenue for further research into the therapeutic applications of this compound in treating inflammatory diseases.

Q & A

Basic Research Question

- Acute Toxicity : Classified as Acute Tox. 4 Oral (WGK 3), requiring gloves, goggles, and fume hood use .

- Storage : Keep in airtight containers, away from heat/ignition sources, and avoid water contact to prevent decomposition .

- Emergency measures : For inhalation, move to fresh air; for skin contact, wash with soap and water .

In cases where conflicting spectroscopic data arise for derivatives of this compound, what analytical strategies can resolve discrepancies?

Advanced Research Question

- Multi-technique validation : Combine H/C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography to cross-validate data .

- Isotopic labeling : Use deuterated analogs (e.g., acetic-2,2-d acid derivatives) to track reaction pathways and confirm structural assignments .

- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

What are the mechanistic considerations for the cyclization steps involved in synthesizing brominated indenyl acetic acid derivatives?

Advanced Research Question

- Acid-catalyzed cyclization : Acetic acid acts as both solvent and proton donor, facilitating intramolecular esterification or keto-enol tautomerism .

- Role of bromine : The electron-withdrawing bromo group stabilizes intermediates via resonance, directing regioselectivity during cyclization .

- By-product control : Excess sodium acetate minimizes side reactions (e.g., dimerization) by maintaining basic conditions .

How does the bromo substituent influence reactivity in cross-coupling reactions compared to non-halogenated analogs?

Advanced Research Question

- Suzuki-Miyaura coupling : The bromo group serves as a leaving site for palladium-catalyzed coupling with boronic acids, enabling aryl-aryl bond formation .

- Electronic effects : Bromine reduces electron density at the indene ring, slowing electrophilic substitution but enhancing oxidative stability .

- Comparative studies : Non-brominated analogs show faster reaction rates in alkylation but lower thermal stability .

What challenges arise in achieving regioselective functionalization of the indene ring system, and how can reaction conditions be optimized?

Advanced Research Question

- Steric hindrance : The 5-bromo group directs electrophiles to the less hindered 4-position. Use bulky ligands (e.g., triphenylphosphine) to enhance selectivity .

- Temperature control : Lower temperatures (-10°C) favor kinetic control in Friedel-Crafts alkylation .

- Solvent effects : Polar aprotic solvents (DMF) improve solubility of intermediates, reducing side reactions .

How can computational tools predict the physicochemical properties or reaction pathways of this compound?

Advanced Research Question

- DFT calculations : Model reaction intermediates and transition states to predict activation energies for cyclization .

- Molecular docking : Screen for potential biological targets (e.g., enzyme active sites) using PubChem-derived 3D structures .

- Solubility prediction : Use COSMO-RS simulations to optimize solvent systems for crystallization .

What strategies are effective in scaling up synthesis while maintaining efficiency and purity?

Advanced Research Question

- Continuous flow reactors : Improve heat transfer and reduce reaction time compared to batch processing .

- In-line purification : Integrate flash chromatography or centrifugal partitioning during work-up to automate impurity removal .

- Process analytical technology (PAT) : Monitor reaction progress in real-time using FTIR or Raman spectroscopy .

How do crystallization solvents impact polymorphic forms or stability?

Advanced Research Question

- Solvent polarity : Polar solvents (DMF/acetic acid) favor thermodynamically stable polymorphs, while non-polar solvents (hexane) yield metastable forms .

- Temperature gradients : Slow cooling from reflux promotes larger, more stable crystals .

- Hydration studies : Avoid aqueous solvents to prevent hydrate formation, which may alter bioavailability in pharmacological studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.